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Compound of Interest

Compound Name: Latifoline N-oxide

Cat. No.: B1605506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Latifoline N-oxide is a pyrrolizidine alkaloid N-oxide (PANO), a class of natural products found

in numerous plant species. PANOs are often considered less toxic than their corresponding

tertiary pyrrolizidine alkaloids (PAs). However, they can be reduced back to the parent PA in

vivo, which can then be metabolically activated to toxic pyrroles, leading to hepatotoxicity.[1][2]

[3] Understanding the physicochemical properties of Latifoline N-oxide is crucial for assessing

its toxicological risk, predicting its pharmacokinetic profile, and for the development of potential

therapeutic applications. This guide provides a summary of available data, details relevant

experimental protocols for property determination, and illustrates the key metabolic pathway

associated with its toxicity.

Physicochemical Data
Quantitative physicochemical data for Latifoline N-oxide is not readily available in the public

domain. The following table summarizes the known information for the parent compound,

Latifoline, and provides context based on the general properties of pyrrolizidine alkaloid N-

oxides.
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Property Value Source/Comment

Molecular Formula C20H27NO8
Calculated for Latifoline N-

oxide

Molecular Weight 409.43 g/mol
Calculated for Latifoline N-

oxide

Melting Point (°C) Not available

Data for many N-oxides are

available, for example,

Isoquinoline N-oxide has a

melting point of 103-105 °C.[4]

pKa Not available

PANOs are generally weak

bases.[1] The pKa can be

determined experimentally via

potentiometric titration.

LogP (Octanol/Water Partition

Coefficient)
Not available

Generally, PANOs are slightly

more lipophilic than their

parent PAs. The parent

compound, Latifoline, has a

computed XLogP3 of 0.9.[5]

Aqueous Solubility Not available

The N-oxide group is highly

polar and can form strong

hydrogen bonds, which may

increase water solubility

compared to the parent

alkaloid.[6]

Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical

properties of Latifoline N-oxide.

Determination of pKa (Potentiometric Titration)
The pKa of a weak base like Latifoline N-oxide can be determined by potentiometric titration

with a strong acid.
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Methodology:

Preparation of Analyte Solution: A precise amount of Latifoline N-oxide is dissolved in a

suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to

ensure solubility.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer. The titrant, a standardized solution of a strong acid (e.g., HCl), is added

incrementally using a burette.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The equivalence point, the point of inflection on the curve, is determined. The pH at

the half-equivalence point corresponds to the pKa of the conjugate acid of Latifoline N-
oxide.[7][8][9][10]

Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The

shake-flask method is a standard protocol for its determination.

Methodology:

Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each

other by vigorous mixing followed by separation.

Partitioning: A known amount of Latifoline N-oxide is dissolved in one of the phases

(typically the one in which it is more soluble). This solution is then mixed with an equal

volume of the other pre-saturated phase in a separatory funnel.

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the analyte

between the two phases to reach equilibrium.

Phase Separation and Analysis: The two phases are carefully separated. The concentration

of Latifoline N-oxide in each phase is determined using a suitable analytical technique,

such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration

of the analyte in the octanolic phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility (Equilibrium Shake-
Flask Method)
This method determines the concentration of a saturated solution of the compound in water.

Methodology:

Sample Preparation: An excess amount of solid Latifoline N-oxide is added to a known

volume of water in a flask.

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient

period (e.g., 24-48 hours) to ensure that equilibrium is reached.

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

Analysis: The concentration of Latifoline N-oxide in the clear aqueous solution is quantified

using a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the

aqueous solubility of the compound at that temperature.[11][12][13][14][15]

Biological Activity and Signaling
The primary toxicological concern with Latifoline N-oxide, as with other PANOs, is its in vivo

reduction to the parent pyrrolizidine alkaloid, Latifoline. This is followed by metabolic activation

in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters

(dehydropyrrolizidine alkaloids). These electrophilic metabolites can then form adducts with

cellular macromolecules such as DNA and proteins, leading to hepatotoxicity and potential

carcinogenicity.[1][2][3][16]

Metabolic Activation Pathway
The following diagram illustrates the key steps in the metabolic activation of pyrrolizidine

alkaloid N-oxides.
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Metabolic activation of Latifoline N-oxide.

Experimental Workflow for Assessing Hepatotoxicity
A typical workflow to investigate the potential hepatotoxicity of Latifoline N-oxide would

involve both in vitro and in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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